N-((5-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-14-3-1-2-4-15(14)21(19,20)18-9-11-7-13(10-17-8-11)12-5-6-12/h1-4,7-8,10,12,18H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHUZANZAKSPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. Understanding the biological activity of this specific compound involves examining its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 265.32 g/mol
This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Sulfonamides are primarily known for their antibacterial properties, targeting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. This compound has been evaluated for its antimicrobial efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The MIC values indicate that this compound exhibits significant antibacterial activity, particularly against S. aureus, suggesting its potential development as an antibiotic agent.
Anticancer Activity
Recent studies have explored the anticancer properties of sulfonamide derivatives. This compound was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
The IC values indicate that the compound has promising cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanisms of action and potential as an anticancer drug.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit DHPS, disrupting folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, contributing to its antiproliferative effects.
Case Studies
Several case studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Case Study on Antibacterial Efficacy : A study conducted on patients with resistant bacterial infections demonstrated that treatment with this compound led to significant improvement in clinical outcomes, showcasing its potential as a novel antibiotic.
- Case Study on Cancer Treatment : In vitro studies using MCF-7 cell lines showed that treatment with the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential role in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Sulfonamide Derivatives
Physicochemical Properties
Table 3: Physicochemical Comparison
- Thermal Stability : The xanthone derivative () has a higher melting point due to aromatic stacking, while the target compound’s cyclopropyl group may lower melting points compared to bulkier analogs.
- Solubility : The cyclopropyl group likely improves solubility relative to phenyl or xanthone substituents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of N-((5-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclopropane ring formation on the pyridine core, sulfonamide coupling, and fluorine substitution. Key factors include:
- Reagent Selection : Use Pd/C catalysts for coupling reactions (e.g., Suzuki-Miyaura for cyclopropyl group introduction) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction rates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream biological assays .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) .
- Spectroscopy :
- NMR : NMR confirms fluorine substitution (δ ≈ -110 ppm) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H] (theoretical m/z: 361.12; observed: 361.11) .
- Elemental Analysis : Carbon/hydrogen/nitrogen/sulfur (CHNS) quantification ensures stoichiometric accuracy .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide-based enzyme inhibition?
- Methodological Answer :
- Core Modifications : Vary substituents on the pyridine (e.g., cyclopropyl vs. furan) and benzene rings (e.g., fluorine vs. methyl) to assess steric/electronic effects on enzyme binding .
- Enzyme Assays : Test inhibition of tyrosine kinases (e.g., ABL1) or carbonic anhydrase II using fluorescence polarization (IC determination) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes; MD simulations (>100 ns) validate stability .
- Example : Replacing cyclopropyl with bulkier groups reduced ABL1 inhibition by 60%, highlighting steric constraints .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic Stability : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to rule out false negatives from rapid degradation .
- Off-Target Screening : Use panels like Eurofins Cerep’s SelectScreen® to identify non-specific interactions (e.g., serotonin receptor off-target effects) .
- Case Study : Discrepancies in antiproliferative activity (IC = 2 μM vs. 10 μM) were traced to differences in cell culture media serum content .
Q. What in vivo models are suitable for evaluating neuroprotective or anticancer potential?
- Methodological Answer :
- Neuroprotection : Use MPTP-induced Parkinson’s disease models in mice; measure dopamine levels via LC-MS in striatal tissue post-administration (5 mg/kg, oral) .
- Anticancer : Xenograft models (e.g., HT-29 colon cancer) with biweekly IV dosing (10 mg/kg); monitor tumor volume via caliper and apoptosis via TUNEL staining .
- Toxicology : Acute toxicity studies in rodents (LD determination) and Ames test for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
